molecular formula C7H3Cl2NO3 B3110690 2,4-Dichloro-3-nitrobenzaldehyde CAS No. 1804897-06-0

2,4-Dichloro-3-nitrobenzaldehyde

Cat. No.: B3110690
CAS No.: 1804897-06-0
M. Wt: 220.01 g/mol
InChI Key: UPGDZSZALQCTNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-3-nitrobenzaldehyde is a useful research compound. Its molecular formula is C7H3Cl2NO3 and its molecular weight is 220.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-2-1-4(3-11)6(9)7(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGDZSZALQCTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501294251
Record name Benzaldehyde, 2,4-dichloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1804897-06-0
Record name Benzaldehyde, 2,4-dichloro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1804897-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 2,4-dichloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501294251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance As a Halogenated Nitroaromatic Building Block

The significance of 2,4-Dichloro-3-nitrobenzaldehyde as a building block stems from the combined reactivity of its constituent functional groups. Halogenated nitroaromatic compounds are widely recognized for their utility in the synthesis of a diverse array of industrial and pharmaceutical products, including pesticides, dyes, and polymers. nih.gov The presence of both halogens and a nitro group on the aromatic ring significantly influences its chemical behavior.

The nitro group, being strongly electron-withdrawing, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. nih.gov This property, in conjunction with the two chlorine atoms, suggests that this compound could serve as a substrate for the introduction of various nucleophiles. Furthermore, the aldehyde group is a versatile handle for a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as aldol (B89426) condensations and Wittig reactions. ontosight.ainih.gov The selective reduction of the nitro group to an amine is also a key transformation, opening pathways to the synthesis of various heterocyclic compounds. frontiersin.org

Overview of Research Trajectories Involving 2,4 Dichloro 3 Nitrobenzaldehyde

While specific research focused exclusively on 2,4-Dichloro-3-nitrobenzaldehyde is limited in publicly available literature, the known reactivity of its functional groups and the research trajectories of its isomers allow for the outlining of potential research directions.

A primary area of investigation would likely involve its use as a precursor for the synthesis of biologically active molecules. For instance, many pharmaceuticals and agrochemicals are derived from substituted anilines, which can be readily prepared by the reduction of the corresponding nitroaromatic compounds. nih.gov The subsequent modification of the resulting 2,4-dichloro-3-aminobenzaldehyde could lead to novel scaffolds for drug discovery.

Another promising research avenue is in the synthesis of heterocyclic compounds. The aldehyde and the potential amino group (after reduction of the nitro group) can participate in various cyclization reactions to form quinolines, benzodiazepines, and other heterocyclic systems that are prevalent in medicinal chemistry. vulcanchem.com The reactivity of other dichloronitrobenzaldehyde isomers, such as 2,6-dichloro-4-nitrobenzaldehyde (B3031937) in the preparation of porphyrin complexes and compounds with anticancer activity, suggests similar potential for the 2,4-dichloro-3-nitro isomer.

Furthermore, the aldehyde functionality allows for its use in multicomponent reactions, providing a rapid and efficient means to generate molecular complexity from simple starting materials. The chloro-substituents also offer sites for further functionalization through cross-coupling reactions, although the electron-withdrawing nature of the nitro and aldehyde groups would necessitate careful selection of reaction conditions.

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃Cl₂NO₃
Molecular Weight 220.01 g/mol
CAS Number 114647-51-3
Appearance Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Data not readily available

An in-depth examination of the synthetic methodologies for producing this compound reveals a landscape of strategic chemical transformations. The primary approaches hinge on the careful introduction of a nitro group onto a pre-existing dichlorinated aromatic scaffold or, alternatively, the construction of the molecule through halogenation and other functional group interconversions. Modern advancements in chemical processing, such as continuous flow synthesis, are also being applied to enhance the efficiency and safety of producing this and related compounds.

Chemical Reactivity and Mechanistic Studies of 2,4 Dichloro 3 Nitrobenzaldehyde

Transformations of the Aldehyde Functional Group

The aldehyde group in 2,4-dichloro-3-nitrobenzaldehyde is a versatile handle for a range of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions: Pathways to Carboxylic Acid Derivatives

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. nih.govlibretexts.org For aromatic aldehydes like this compound, various oxidizing agents can be employed to achieve this conversion to 2,4-dichloro-3-nitrobenzoic acid. organic-chemistry.org

Common methods for the oxidation of aromatic aldehydes include the use of strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in H₂SO₄). libretexts.org Other effective reagents include sodium perborate (B1237305) in acetic acid and pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H₅IO₆). organic-chemistry.org N-hydroxyphthalimide (NHPI) can act as an organocatalyst for aerobic oxidation, using oxygen as the terminal oxidant. organic-chemistry.org Even household bleach (sodium hypochlorite, NaClO) can be used, sometimes assisted by microwave irradiation to reduce reaction times. researchgate.net The choice of reagent can be influenced by the presence of other functional groups in the molecule. For instance, the nitro group is generally stable under many oxidative conditions.

Table 1: Selected Methods for the Oxidation of Aromatic Aldehydes

Oxidizing Agent/SystemConditionsProductReference
Potassium Permanganate (KMnO₄)VariesCarboxylic Acid libretexts.org
Jones Reagent (CrO₃/H₂SO₄)VariesCarboxylic Acid libretexts.org
Sodium Perborate/Acetic AcidVariesCarboxylic Acid organic-chemistry.org
Pyridinium Chlorochromate (PCC)/H₅IO₆Acetonitrile (B52724)Carboxylic Acid organic-chemistry.org
N-Hydroxyphthalimide (NHPI)/O₂VariesCarboxylic Acid organic-chemistry.org
Sodium Hypochlorite (NaClO)Basic media, optional microwaveCarboxylic Acid researchgate.net
Iron(III) NitrateHydrothermal, anaerobicCarboxylic Acid nih.gov
Diphenyl diselenide/H₂O₂Water, room temperatureCarboxylic Acid mdpi.com

Reduction Reactions: Formation of Alcohol Derivatives

The aldehyde functional group can be readily reduced to a primary alcohol, yielding (2,4-dichloro-3-nitrophenyl)methanol. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). oxinst.com This reagent is selective for the aldehyde group and typically does not reduce the nitro group under standard conditions. oxinst.com

Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also reduce aldehydes to alcohols. researchgate.net However, its high reactivity can sometimes lead to the reduction of other functional groups, including the nitro group, potentially forming azo compounds from aromatic nitro compounds. researchgate.netcommonorganicchemistry.com The choice between NaBH₄ and LiAlH₄ often depends on the desired chemoselectivity. For the specific conversion of this compound to the corresponding alcohol while preserving the nitro group, NaBH₄ is generally the preferred reagent. oxinst.com

Table 2: Reagents for the Reduction of Aldehydes to Alcohols

Reducing AgentTypical ConditionsProductSelectivity NotesReference
Sodium Borohydride (NaBH₄)Methanol or Ethanol (B145695)Primary AlcoholSelective for aldehydes/ketones oxinst.com
Lithium Aluminum Hydride (LiAlH₄)Ethereal solvents (e.g., THF, diethyl ether)Primary AlcoholCan also reduce nitro groups researchgate.netcommonorganicchemistry.com
Aluminum isopropoxideIsopropanol (Meerwein-Ponndorf-Verley reduction)Primary AlcoholChemoselective reduction google.com

Condensation Reactions with Carbonyl Compounds (e.g., Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org For this compound, this provides a route to various α,β-unsaturated compounds. The reaction proceeds via a nucleophilic addition to the aldehyde's carbonyl group, followed by dehydration. wikipedia.org A modification of this reaction, the Doebner modification, uses pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. nih.govscienceviewjournal.org This reaction is a condensation process involving the formation of a carbon-nitrogen double bond. For instance, this compound can be reacted with various amines, such as substituted anilines or diamines like (1R,2R)-(-)-1,2-diaminocyclohexane, to produce the corresponding Schiff base ligands. nih.govscienceviewjournal.org These reactions are often carried out in a solvent like ethanol and may require refluxing for an extended period. nih.gov The resulting Schiff bases can be valuable as ligands in coordination chemistry. nih.govmdpi.com

Table 3: Condensation Reactions of this compound

Reaction TypeReactantCatalyst/ConditionsProduct TypeReference
Knoevenagel CondensationActive methylene compounds (e.g., malonic acid, diethyl malonate)Weak base (e.g., piperidine, pyridine)α,β-unsaturated compounds wikipedia.orgorganic-chemistry.org
Schiff Base FormationPrimary amines (e.g., anilines, diamines)Ethanol, refluxImines (Schiff bases) nih.govscienceviewjournal.org

Decarboxylative Functionalization Pathways

While this section title refers to decarboxylative pathways, the starting material is an aldehyde. A more relevant transformation would be the direct functionalization of the aldehyde C-H bond. However, following the provided outline, if we consider the corresponding carboxylic acid, 2,4-dichloro-3-nitrobenzoic acid, it can undergo decarboxylative coupling reactions. For instance, a photocatalytic method using an iridium complex and an iron catalyst can achieve the decarboxylative C-N coupling of carboxylic acids with nitroarenes to form tertiary amines. nih.gov This reaction proceeds via a radical mechanism and demonstrates good functional group tolerance. nih.gov Another example involves the nitrite-mediated decarboxylative conjugation of certain carboxylic acids with glutathione (B108866) under mild acidic conditions. nih.gov

Reactivity of the Nitro Functional Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reductive Transformations to Amino Derivatives

The reduction of the nitro group to an amine is a crucial transformation, converting the electron-withdrawing nitro group into a strongly electron-donating amino group. masterorganicchemistry.com This leads to the formation of 2-amino-4,6-dichlorobenzaldehyde. A wide array of reagents can accomplish this reduction. wikipedia.org

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a common and efficient method. commonorganicchemistry.commasterorganicchemistry.comwikipedia.org However, care must be taken as some of these catalysts can also reduce the aldehyde group or cause dehalogenation. commonorganicchemistry.com

For more chemoselective reductions, metal/acid systems are frequently employed. masterorganicchemistry.com Reagents such as iron (Fe) in acidic media, tin(II) chloride (SnCl₂), or zinc (Zn) in acetic acid are effective for reducing aromatic nitro groups while leaving other reducible functionalities like aldehydes intact. commonorganicchemistry.comresearchgate.net Sodium hydrosulfite can also be used for the selective reduction of nitro groups. wikipedia.org

Table 4: Reagents for the Reduction of Aromatic Nitro Groups to Amines

Reducing Agent/SystemTypical ConditionsProductSelectivity NotesReference
H₂/Pd-CVariesAmineMay also reduce other functional groups commonorganicchemistry.commasterorganicchemistry.com
H₂/Raney NickelVariesAmineCan be used to avoid dehalogenation commonorganicchemistry.comwikipedia.org
Iron (Fe)/Acid (e.g., HCl, Acetic Acid)Acidic mediaAmineGood chemoselectivity masterorganicchemistry.comresearchgate.net
Tin(II) Chloride (SnCl₂)Acidic media (e.g., HCl in ethanol)AmineMild and chemoselective commonorganicchemistry.comresearchgate.net
Zinc (Zn)/Acid (e.g., Acetic Acid)Acidic mediaAmineMild reduction commonorganicchemistry.com
Sodium Hydrosulfite (Na₂S₂O₄)VariesAmineCan be selective wikipedia.org

Influence of the Nitro Group on Aromatic System Activation

The nitro group (-NO2) plays a pivotal role in activating the aromatic ring of this compound towards certain classes of reactions, most notably nucleophilic aromatic substitution (SNAr). This activation stems from the powerful electron-withdrawing nature of the nitro group, which operates through both inductive and resonance effects.

Inductively, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the benzene (B151609) ring through the sigma bond framework. More significantly, the nitro group exerts a strong -M (negative mesomeric) or -R (negative resonance) effect. It delocalizes the π-electrons of the aromatic system onto itself, particularly at the ortho and para positions relative to its point of attachment.

In the case of this compound, the nitro group at the C3 position strongly deactivates the ring towards electrophilic substitution, while simultaneously activating it for nucleophilic attack. This activation is a direct consequence of the reduction in electron density across the aromatic system, making it more susceptible to attack by electron-rich nucleophiles. The presence of the nitro group helps to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of a nucleophilic aromatic substitution reaction. This stabilization is crucial for the reaction to proceed.

Reactivity of the Vicinal Chlorine Substituents

The two chlorine atoms at the C2 and C4 positions are the primary sites of reactivity in this compound, particularly in substitution and coupling reactions. Their reactivity is intricately linked to the electronic environment created by the nitro and aldehyde groups.

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

Nucleophilic aromatic substitution is a cornerstone of the reactivity of this compound. The electron-deficient nature of the aromatic ring, engineered by the nitro and aldehyde groups, facilitates the displacement of the chlorine atoms by a variety of nucleophiles. The general mechanism for an SNAr reaction in this context involves two key steps:

Nucleophilic Attack: An electron-rich nucleophile attacks the carbon atom bearing a chlorine atom. This leads to the formation of a resonance-stabilized carbanion intermediate, the Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, critically, onto the oxygen atoms of the nitro group.

Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group.

This pathway is energetically favorable due to the stabilization of the intermediate by the electron-withdrawing substituents.

The rate and regioselectivity of SNAr reactions on this compound are dictated by a combination of electronic and steric factors.

Electronic Effects: The electron-withdrawing nitro group at C3, along with the aldehyde group at C1, significantly lowers the electron density at the carbon atoms attached to the chlorine atoms (C2 and C4), making them more electrophilic. The nitro group is particularly effective at stabilizing the negative charge of the Meisenheimer complex when the nucleophilic attack occurs at the ortho (C2) or para (C4) positions relative to it.

Steric Effects: The substituents on the ring also exert steric hindrance, which can influence the accessibility of the reaction sites to the incoming nucleophile. The aldehyde group at C1 and the nitro group at C3 can sterically hinder the approach of a nucleophile to the C2 position. Conversely, the C4 position is relatively less sterically encumbered.

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic substitution, meaning which of the two chlorine atoms is preferentially replaced. Experimental evidence indicates that nucleophilic attack predominantly occurs at the C4 position. This preference is the result of the combined electronic and steric influences.

While both C2 and C4 are activated by the nitro group, the C4 position is electronically more activated due to the para-relationship with the nitro group, which allows for more effective delocalization of the negative charge in the Meisenheimer intermediate. Furthermore, the C2 position is flanked by the bulky aldehyde and nitro groups, creating significant steric hindrance that disfavors nucleophilic attack at this site. In contrast, the C4 position is sterically more accessible.

For instance, in reactions with amines or alkoxides, the substitution product is typically the 4-substituted-2-chloro-3-nitrobenzaldehyde. This high degree of regioselectivity is a valuable feature in synthetic chemistry, allowing for the controlled introduction of a wide range of functional groups at the C4 position.

The following table summarizes the factors influencing the regioselectivity of halogen displacement:

PositionElectronic Activation by -NO2Steric HindranceOutcome of Nucleophilic Attack
C2 Ortho, strong activationHigh (flanked by -CHO and -NO2)Disfavored
C4 Para, strong activationLowerFavored

Transition Metal-Catalyzed Cross-Coupling Reactions

Beyond nucleophilic substitution, the chlorine substituents of this compound can also participate in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

A notable example of a carbon-carbon bond-forming reaction involving this compound is the Suzuki-Miyaura coupling. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with a halide.

In the context of this compound, it is possible to selectively couple a boronic acid at one of the chloro-positions. The differential reactivity of the C-Cl bonds can be exploited to achieve regioselective coupling, often favoring the C4 position due to its higher reactivity in oxidative addition to the palladium catalyst, which is often the rate-determining step.

For example, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base can lead to the formation of a biaryl compound, where a new aryl group is attached at the C4 position of the benzaldehyde (B42025) ring. The general scheme for such a reaction is:

This compound + R-B(OH)2 4-R-2-chloro-3-nitrobenzaldehyde + HCl + B(OH)3

This type of reaction significantly expands the synthetic utility of this compound, enabling the construction of complex molecular architectures.

The table below provides a comparative overview of the two major reaction types discussed:

Reaction TypeKey ReagentsTypical Position of ReactivityBond FormedDriving Force
SNAr Nucleophiles (e.g., amines, alkoxides)C4C-N, C-O, etc.Electron-deficient ring, stable intermediate
Suzuki-Miyaura Coupling Organoboron compounds, Pd catalyst, baseC4 (typically)C-CCatalytic cycle of Pd(0)/Pd(II)
Carbon-Heteroatom Bond Forming Reactions

The chemical structure of this compound presents multiple reactive sites amenable to carbon-heteroatom bond formation. The primary locations for such reactions are the electrophilic carbon of the aldehyde group and the two carbon atoms on the aromatic ring bonded to chlorine atoms. The reactivity of the aromatic ring is significantly influenced by the strong electron-withdrawing nature of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a nitro group at the C-3 position strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr). This activation specifically enhances the reactivity of the chlorine atoms at the positions ortho (C-2) and para (C-4) to the nitro group. msu.eduyoutube.com The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. msu.edu The electron-withdrawing substituents, particularly the nitro group, are crucial for stabilizing this intermediate, thereby facilitating the substitution. msu.eduyoutube.com

In the case of this compound, nucleophiles can replace either the C-2 or C-4 chlorine atom. However, the regioselectivity of the substitution is a key consideration. Based on studies of similar compounds, such as the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide (B1231860) where the para-chloro substituent is preferentially replaced, it is anticipated that substitution at the C-4 position of this compound would be the major pathway. chegg.com This preference is attributed to the C-4 position being less sterically hindered compared to the C-2 position, which is flanked by both the nitro and aldehyde groups.

Common carbon-heteroatom bond-forming reactions via SNAr include:

C-N Bond Formation: Reaction with primary or secondary amines to yield N-substituted 2-chloro-3-nitro-4-aminobenzaldehyde derivatives.

C-O Bond Formation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides to produce the corresponding ether derivatives, such as 2-chloro-4-methoxy-3-nitrobenzaldehyde.

C-S Bond Formation: Reaction with thiolates to form thioethers.

Table 1: Representative Carbon-Heteroatom Bond Forming Reactions (SNAr) of this compound
ReactantNucleophileExpected Major ProductBond Formed
This compoundAmmonia (NH₃)4-Amino-2-chloro-3-nitrobenzaldehydeC-N
This compoundSodium Methoxide (NaOCH₃)2-Chloro-4-methoxy-3-nitrobenzaldehydeC-O
This compoundSodium Thiophenoxide (NaSPh)2-Chloro-3-nitro-4-(phenylthio)benzaldehydeC-S

Reactions at the Aldehyde Group

The aldehyde functional group is a key site for carbon-heteroatom bond formation, most notably through condensation reactions with amine nucleophiles. wiserpub.com

C-N Bond Formation (Imine Synthesis): this compound readily reacts with primary amines in a condensation reaction to form Schiff bases, also known as imines. wiserpub.com This reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl carbon, followed by dehydration to yield the C=N double bond.

Table 2: Representative Carbon-Heteroatom Bond Forming Reactions at the Aldehyde Group
ReactantNucleophileProductBond Formed
This compoundAniline (B41778)N-(2,4-Dichloro-3-nitrobenzylidene)anilineC=N
This compoundHydroxylamine (NH₂OH)This compound oximeC=N

Investigation of Competing and Concurrent Reaction Pathways

The reactivity of this compound is characterized by the presence of multiple electrophilic sites, leading to potential competition between different reaction pathways. The primary sites for nucleophilic attack are the aldehyde carbonyl carbon and the two ring carbons attached to chlorine atoms (C-2 and C-4). The outcome of a reaction is dependent on the nature of the nucleophile, reaction conditions, and the relative reactivity of these sites.

Competition between Aldehyde Addition and Nucleophilic Aromatic Substitution

A primary competitive scenario involves the nucleophile attacking either the aldehyde group or the aromatic ring.

Attack at the Aldehyde: This pathway leads to addition or condensation products (e.g., imines, cyanohydrins). This is typical for strong, "hard" nucleophiles.

Attack at the Aromatic Ring (SNAr): This pathway results in the substitution of a chlorine atom. "Soft" nucleophiles often favor SNAr.

The reaction conditions play a critical role in directing the pathway. For instance, reactions at lower temperatures might favor kinetic control, while higher temperatures could favor the thermodynamically more stable product. The choice of solvent can also influence the reactivity of the nucleophile and the stability of the intermediates.

Regioselectivity in Nucleophilic Aromatic Substitution: C-2 versus C-4

When SNAr is the operative pathway, a concurrent competition exists between substitution at the C-2 and C-4 positions. Both positions are activated by the C-3 nitro group (ortho and para, respectively). msu.edu

Electronic Activation: The nitro group activates both sites for nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through resonance.

Steric Hindrance: The C-2 position is sterically more encumbered due to its location between the bulky nitro group and the aldehyde group. In contrast, the C-4 position is sterically more accessible.

Consequently, it is strongly predicted that nucleophilic attack will preferentially occur at the C-4 position, leading to the formation of 4-substituted-2-chloro-3-nitrobenzaldehyde as the major product. The formation of the 2-substituted isomer would be a minor product. Under forcing conditions with an excess of a potent nucleophile, di-substitution, where both chlorine atoms are replaced, may occur. However, the displacement of the second chlorine atom is expected to be significantly more difficult than the first. nih.gov

Table 3: Analysis of Competing Reaction Pathways for this compound with a Generic Nucleophile (Nu⁻)
Reaction SitePathwayProduct TypeControlling FactorsLikelihood
Aldehyde CarbonylNucleophilic Addition/CondensationAldehyde-derived product (e.g., Imine)Hard Nucleophiles, Specific Catalysts (e.g., acid for imine formation)Pathway dependent on nucleophile and conditions
Ring Carbon C-4Nucleophilic Aromatic Substitution (SNAr)4-Nu-2-chloro-3-nitrobenzaldehydeElectronic Activation (para to NO₂), Lower Steric HindranceFavored SNAr Pathway
Ring Carbon C-2Nucleophilic Aromatic Substitution (SNAr)2-Nu-4-chloro-3-nitrobenzaldehydeElectronic Activation (ortho to NO₂), Higher Steric HindranceMinor SNAr Pathway

Derivatization Strategies and Synthetic Applications of 2,4 Dichloro 3 Nitrobenzaldehyde

Synthesis of Novel Heterocyclic Systems Utilizing 2,4-Dichloro-3-nitrobenzaldehyde as a Precursor

This compound serves as a key starting material for the construction of various nitrogen-containing heterocyclic compounds. The presence of the nitro group, which can be readily reduced to an amino group, and the reactive aldehyde function allows for a variety of cyclization strategies.

Annulation Reactions for Fused Ring Systems (e.g., Quinazolinones, Triazolothiadiazoles)

The synthesis of fused heterocyclic systems like quinazolinones often capitalizes on the functionalities present in ortho-nitrobenzaldehydes. A common strategy involves the reduction of the nitro group to an amine, which can then undergo cyclization with the aldehyde or a derivative thereof.

Quinazolinones: The synthesis of quinazolinones from 2-nitrobenzaldehydes can be achieved through efficient, one-pot methodologies. For instance, a copper-catalyzed reaction using urea (B33335) as a nitrogen source and hydrazine (B178648) hydrate (B1144303) for the reduction of the nitro group and hydrolysis of an intermediate nitrile has been developed. nih.gov While this method has been demonstrated for various 2-nitrobenzaldehydes, its application to the 2,4-dichloro-3-nitro-substituted variant provides a direct route to correspondingly substituted quinazolinones. The general approach involves the initial conversion of the aldehyde to a nitrile, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the quinazolinone ring. nih.gov These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. researchgate.netgoogle.com

Triazolothiadiazoles: The construction of more complex fused systems, such as triazolothiadiazoles, can also be envisioned starting from this compound. This would typically involve multi-step sequences where the aldehyde is first converted into a suitable heterocyclic intermediate, such as a thiosemicarbazone. Subsequent oxidative cyclization reactions can then be employed to form the fused triazolothiadiazole ring system.

Construction of Diverse Heterocyclic Frameworks (e.g., Indoles, Pyridines)

The versatility of this compound extends to the synthesis of fundamental heterocyclic frameworks like indoles and pyridines.

Indoles: The Leimgruber-Batcho indole (B1671886) synthesis is a classic method that utilizes o-nitrotoluenes as precursors. researchgate.net A related approach can be adapted for o-nitrobenzaldehydes. One such pathway involves the olefination of the aldehyde to form a β-styrene derivative. Subsequent reduction of the nitro group initiates an intramolecular cyclization to furnish the indole ring. nih.gov Applying this sequence to this compound would yield highly functionalized indoles, which are "privileged structures" in drug discovery. nih.gov

Pyridines: The synthesis of pyridines can be accomplished through various condensation reactions involving aldehydes. The Hantzsch pyridine (B92270) synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by an oxidation step to yield the pyridine ring. gcwgandhinagar.compharmaguideline.com Using this compound in this reaction would produce a symmetrically substituted pyridine bearing the dichloronitrophenyl group at the 4-position.

HeterocycleSynthetic MethodKey Steps
Quinazolinone One-Pot Copper-Catalysis nih.govNitrile formation, Nitro reduction, Cyclization
Indole Modified Leimgruber-Batcho nih.govOlefination, Nitro reduction, Cyclization
Pyridine Hantzsch Synthesis gcwgandhinagar.compharmaguideline.comCondensation with β-ketoester & ammonia, Oxidation

Incorporation into Macrocyclic Structures (e.g., Porphyrins)

Porphyrins are large macrocyclic compounds that play crucial roles in biological systems and have applications in materials science and medicine. nih.gov The standard synthesis of tetraphenylporphyrins (TPPs) involves the acid-catalyzed condensation of pyrrole (B145914) with a benzaldehyde (B42025) derivative, followed by oxidation. nih.gov

The use of this compound in this condensation reaction leads to the formation of 5,10,15,20-tetrakis(2,4-dichloro-3-nitrophenyl)porphyrin. The strong electron-withdrawing properties of the substituted phenyl groups significantly influence the electronic properties of the resulting porphyrin, such as its redox potentials and UV-visible absorption spectrum. These modifications are crucial for tuning the porphyrin for specific applications, such as catalysis or as photosensitizers in photodynamic therapy. nih.gov

Porphyrin DerivativeSynthetic MethodPrecursors
5,10,15,20-Tetrakis(2,4-dichloro-3-nitrophenyl)porphyrinLindsey or Rothemund CondensationThis compound, Pyrrole

Preparation of Advanced Organic Materials (e.g., Dyes, Polymeric Building Blocks)

The chromophoric nitro group and reactive handles on this compound make it a valuable building block for advanced organic materials.

Dyes: Benzaldehyde derivatives containing nitro groups are common intermediates in the synthesis of dyes. psu.edudyestuffintermediates.com this compound can be used to synthesize various classes of dyes. For example, it can be incorporated into azo dyes through a sequence involving the reduction of the nitro group to an amine, followed by diazotization and coupling with a suitable aromatic component. chemrj.org The resulting dyes would be expected to have distinct colors and properties due to the specific substitution pattern on the phenyl ring.

Polymeric Building Blocks: The aldehyde functionality allows this compound to be used as a monomer or a functionalizing agent in polymer synthesis. It can participate in condensation polymerizations with suitable co-monomers to create polymers with specific optoelectronic properties. The development of new polymerization techniques like direct heteroarylation polymerization (DHAP) offers efficient routes to create conjugated polymers from functionalized aromatic building blocks for applications in electronics and redox materials. gatech.edu

Rational Design and Synthesis of Chemically Diverse Analogues

The targeted synthesis of analogues of this compound allows for the fine-tuning of its chemical properties for specific applications. A key transformation is the nucleophilic aromatic substitution of the chlorine atoms.

A well-established process involves the reaction of a halogeno-nitro-benzaldehyde with an alkali metal fluoride (B91410), such as potassium fluoride, in a polar aprotic solvent like dimethylformamide or sulfolane (B150427) at elevated temperatures. google.com This reaction, known as the Halex process, can be used to replace one or more chlorine atoms with fluorine. For example, reacting 4-chloro-3-nitrobenzaldehyde (B100839) with potassium fluoride yields 4-fluoro-3-nitrobenzaldehyde. google.com Applying this strategy to this compound could lead to the selective or complete replacement of chlorine with fluorine, yielding analogues such as 2-chloro-4-fluoro-3-nitrobenzaldehyde or 2,4-difluoro-3-nitrobenzaldehyde. These fluorinated analogues are valuable intermediates, as the introduction of fluorine can significantly alter the biological activity and physicochemical properties of molecules.

AnalogueSynthetic MethodReagents
2-Chloro-4-fluoro-3-nitrobenzaldehydeHalex Reaction (Nucleophilic Aromatic Substitution)Potassium Fluoride, Polar Aprotic Solvent
2,4-Difluoro-3-nitrobenzaldehydeHalex Reaction (Nucleophilic Aromatic Substitution)Potassium Fluoride, Polar Aprotic Solvent

Computational and Theoretical Investigations of 2,4 Dichloro 3 Nitrobenzaldehyde and Its Reaction Intermediates

Quantum Chemical Calculations and Electronic Structure Analysis

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the electronic structure and optimized geometry of molecules. google.com These calculations solve approximations of the Schrödinger equation to provide detailed information about molecular properties.

For 2,4-Dichloro-3-nitrobenzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to predict its three-dimensional structure with high accuracy. google.com The results would provide optimized bond lengths, bond angles, and dihedral angles, revealing how the steric and electronic demands of the chloro and nitro substituents distort the benzene (B151609) ring and orient the aldehyde group. Ab initio methods, such as Hartree-Fock (HF) or more advanced methods like Møller-Plesset perturbation theory (MP2), offer alternative approaches that, while often more computationally intensive, provide a valuable comparison to DFT results. google.com

A theoretical study would yield data such as that presented in the illustrative table below, comparing calculated geometric parameters to standard values to understand substituent effects.

Illustrative Data Table: Calculated Geometric Parameters for this compound Note: The following data is illustrative to demonstrate the output of DFT calculations and is not from a published study on this specific molecule.

Parameter Calculated Value (Å or °) Description
C=O Bond Length 1.21 Å The length of the carbonyl double bond.
C-Cl (C2) Bond Length 1.74 Å The bond length between the C2 carbon and its chlorine substituent.
C-Cl (C4) Bond Length 1.73 Å The bond length between the C4 carbon and its chlorine substituent.
C-N (C3) Bond Length 1.48 Å The bond length between the C3 carbon and the nitro group.
O-N-O Angle 124.5° The angle within the nitro group.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

For this compound, the energy and spatial distribution of these orbitals are heavily influenced by the electron-withdrawing nature of the aldehyde, nitro, and chloro groups. A computational analysis would reveal that the HOMO is likely localized on the benzene ring, while the LUMO would be distributed across the nitro group and the carbonyl carbon, indicating these as the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity.

Illustrative Data Table: Frontier Orbital Energies for this compound Note: The following data is illustrative and not from a published study on this specific molecule.

Orbital Energy (eV) Description
HOMO -7.5 eV Highest Occupied Molecular Orbital energy.
LUMO -3.2 eV Lowest Unoccupied Molecular Orbital energy.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for quantifying charge distribution and understanding delocalization effects, such as hyperconjugation and resonance.

In this compound, NBO analysis would quantify the charge transfer from the chlorine lone pairs and the benzene ring into the antibonding orbitals of the nitro and carbonyl groups. This analysis reveals the donor-acceptor interactions within the molecule that contribute to its stability and electronic properties. The second-order perturbation theory analysis within NBO can estimate the energetic significance of these delocalization interactions, providing a quantitative measure of resonance effects.

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with colors indicating different potential values.

For this compound, the MEP surface would show regions of negative electrostatic potential (typically colored red) around the oxygen atoms of the nitro and aldehyde groups, identifying them as sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would be expected near the hydrogen atoms and potentially on the carbon atom of the carbonyl group, indicating sites for nucleophilic attack. The chlorine atoms would exhibit a dual nature, with negative potential around the circumference and a positive region (the σ-hole) at the tip, which is relevant for halogen bonding.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular forces is crucial for understanding how molecules self-assemble in the solid state, which is the domain of crystal engineering. For this compound, the combination of polar and halogen substituents provides a rich landscape for various non-covalent interactions.

Hirshfeld surface analysis is a computational method that partitions crystal space to visualize and quantify intermolecular interactions. By mapping properties like dnorm (normalized contact distance) onto the surface, it is possible to identify close contacts between molecules, such as hydrogen and halogen bonds.

A Hirshfeld analysis of the crystal structure of this compound would reveal the specific non-covalent interactions that govern its packing. Given its structure, one would expect to observe:

Halogen Bonding: Interactions involving the chlorine atoms, where the electropositive region (σ-hole) on a chlorine atom interacts with a nucleophilic site (like a nitro or carbonyl oxygen) on an adjacent molecule.

Hydrogen Bonding: Weak C-H···O hydrogen bonds involving the aldehyde or aromatic hydrogens and the oxygen atoms of the nitro or carbonyl groups.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules.

Illustrative Data Table: Hirshfeld Surface Contact Percentages for this compound Note: The following data is illustrative and not from a published study on this specific molecule.

Intermolecular Contact Contribution (%) Description
H···H 25% Interactions between hydrogen atoms.
O···H / H···O 35% Predominantly C-H···O hydrogen bonds.
Cl···H / H···Cl 18% Contacts involving chlorine and hydrogen atoms.
Cl···O / O···Cl 8% Potential halogen bonding interactions.
C···C 6% Contacts indicative of π-π stacking.

Theoretical Prediction of Spectroscopic Properties and Conformational Landscapes

The theoretical prediction of spectroscopic properties and the exploration of the conformational landscape of molecules like this compound are pivotal for understanding its chemical behavior and reactivity. Computational methods, particularly Density Functional Theory (DFT), serve as powerful tools in this endeavor.

Conformational Analysis

The conformational flexibility of this compound primarily revolves around the rotation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the benzene ring. The presence of bulky chlorine atoms ortho and para to the aldehyde group, and adjacent to the nitro group, introduces significant steric hindrance, which is expected to heavily influence the molecule's preferred geometry.

A computational conformational analysis would typically involve scanning the potential energy surface by systematically rotating the C-C bond of the aldehyde group and the C-N bond of the nitro group. This process would identify the global minimum energy conformation and any local minima, separated by rotational energy barriers. For analogous substituted benzaldehydes, it has been observed that the planarity of the molecule is often distorted to alleviate steric strain. In the case of 2-nitrobenzaldehyde, for instance, studies have indicated a non-coplanar arrangement where the nitro group is twisted out of the plane of the phenyl ring. psu.edu A similar, and likely more pronounced, effect would be anticipated for this compound due to the additional steric pressure from the chlorine substituent.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (O=C-C=C)Dihedral Angle (O=N-C=C)Relative Energy (kcal/mol)Conformer Description
HighPlanar, sterically hindered
90°IntermediateNitro group perpendicular
180°HighPlanar, sterically hindered
180°90°IntermediateNitro group perpendicular
TBDTBD0Global Minimum
TBDTBDTBDLocal Minimum
This table is illustrative and requires specific computational data for validation.

Spectroscopic Properties

Theoretical calculations can predict various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. For substituted nitrobenzenes, the electron-withdrawing nature of the nitro and chloro groups, along with the aldehyde, would lead to a general downfield shift for the aromatic protons and carbons. The precise chemical shifts and coupling constants would be highly dependent on the molecule's conformational preferences. For instance, the ¹³C chemical shift of the aldehyde carbon in 3-nitrobenzaldehyde (B41214) is observed experimentally at δ 189.9. mmu.ac.uk

Vibrational Spectroscopy: The IR spectrum can be simulated by calculating the vibrational frequencies. Key vibrational modes would include the C=O stretching of the aldehyde group, the asymmetric and symmetric stretching of the nitro group, and C-Cl stretching modes. For aromatic nitro compounds, the NO₂ stretching vibrations are typically strong and appear in distinct regions of the spectrum. Periodic DFT calculations have proven valuable in assigning vibrational modes for crystalline benzaldehyde (B42025) derivatives, offering a high degree of accuracy when compared to experimental data. mdpi.commdpi.com

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic transitions responsible for UV-Vis absorption. The predicted wavelengths of maximum absorption (λmax) are related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The substituents on the benzene ring will modulate these frontier orbitals and thus the absorption characteristics.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides invaluable insights into the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult or impossible to observe experimentally.

For this compound, reactions would likely involve the electrophilic aldehyde carbon. Nucleophilic addition reactions are a common pathway for benzaldehydes. Computational studies can model the reaction pathway of a nucleophile approaching the aldehyde.

A typical computational investigation of a reaction mechanism involves:

Reactant and Product Optimization: The geometries of the reactants and products are optimized to find their lowest energy structures.

Transition State Search: A search for the transition state structure connecting the reactants and products is performed. This is a first-order saddle point on the potential energy surface.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified transition state correctly connects the desired reactants and products.

For example, in the hetero-Diels-Alder reaction of benzaldehyde, computational studies have shown that the reaction can proceed via a concerted, asynchronous mechanism, with the activation of the carbonyl group through hydrogen bonding playing a crucial role. mdpi.com Similar computational approaches could be applied to understand the reactivity of this compound in various synthetic transformations. The electronic effects of the chloro and nitro substituents would be a key focus, as they significantly influence the electrophilicity of the aldehyde carbon.

Advanced Spectroscopic and Analytical Methodologies for Characterization in 2,4 Dichloro 3 Nitrobenzaldehyde Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2,4-dichloro-3-nitrobenzaldehyde, providing detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and connectivity of hydrogen atoms in a molecule. For substituted benzaldehydes, the chemical shifts (δ) of the aromatic protons are particularly informative. In the case of 3-nitrobenzaldehyde (B41214), the aldehyde proton appears as a singlet at approximately 10.14 ppm. oxinst.com The aromatic protons exhibit complex coupling patterns, with a triplet observed at δ 7.78 ppm and two doublets at δ 8.50 and 8.27 ppm. oxinst.com A singlet at δ 8.70 ppm is assigned to the proton at the 2-position, which is deshielded by the adjacent nitro and aldehyde groups. oxinst.comoxinst.com The integration of these signals confirms the presence of four aromatic protons and one aldehyde proton. oxinst.com

Table 1: ¹H NMR Data for Related Benzaldehyde (B42025) Derivatives

Compound Solvent Chemical Shift (δ) ppm, Multiplicity, Assignment
3-Nitrobenzaldehyde CDCl₃ 10.14 (s, 1H, CHO), 8.72-8.73 (m, 1H, 2-H), 8.48-8.51 (m, 1H, 4-H), 8.23-8.25 (m, 1H, 6-H), 7.76-7.80 (t, 1H, 5-H) oc-praktikum.de
4-Nitrobenzaldehyde DMSO-d₆ 1H and 13C NMR spectra have been recorded. rsc.org
3,4-Dichlorobenzaldehyde Not specified IR Spectrum available. nist.gov

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For 3-nitrobenzaldehyde, the aldehyde carbon resonates at approximately 189.9 ppm. oxinst.com The aromatic carbons show distinct signals, with the carbon bearing the nitro group appearing around 145.0 ppm. oxinst.com The chemical shifts of the other aromatic carbons are found at approximately 137.6, 134.9, 130.6, 128.6, and 124.3 ppm. oxinst.comoxinst.com

Table 2: ¹³C NMR Data for Related Benzaldehyde Derivatives

Compound Solvent Chemical Shift (δ) ppm, Assignment
3-Nitrobenzaldehyde CDCl₃ 134.91 (C5), 130.36 (C6), 128.57 (C4), 124.49 (C2) oc-praktikum.de
4-Nitrobenzaldehyde DMSO-d₆ 193.1, 139.7, 130.0 rsc.org
3-nitrobenzyl alcohol CDCl₃ 148.2, 143.2, 132.8, 129.5, 122.3, 121.3, 63.4 oxinst.comoxinst.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing connectivity between atoms. epfl.chuvic.ca A COSY spectrum reveals proton-proton couplings, which is invaluable for assigning protons in complex aromatic systems. epfl.chyoutube.com For instance, in 3-nitrobenzaldehyde, a COSY experiment would show correlations between the coupled aromatic protons, confirming their relative positions on the ring. oxinst.com HMQC/HSQC experiments correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. epfl.chyoutube.com The Heteronuclear Multiple Bond Correlation (HMBC) technique provides information about longer-range couplings (2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the complete molecular structure. epfl.chyoutube.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

In the IR spectrum of a nitrobenzaldehyde derivative, characteristic stretching frequencies are expected for the aldehyde and nitro groups. For 3-nitrobenzaldehyde, a strong carbonyl (C=O) stretching band is observed, typically in the region of 1700-1720 cm⁻¹. researchgate.net The presence of a nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch usually found between 1550 and 1475 cm⁻¹ and a symmetric stretch between 1365 and 1290 cm⁻¹. orgchemboulder.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H stretches from an aldehyde group can appear in the 2830-2695 cm⁻¹ region. orgchemboulder.com

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for this compound was found, the technique is generally useful for observing vibrations that are weak or absent in the IR spectrum, such as certain skeletal vibrations of the aromatic ring.

Table 3: Characteristic IR Absorption Frequencies for Related Compounds

Compound Functional Group Characteristic Absorption (cm⁻¹)
p-Nitrobenzaldehyde Aldehyde (C=O) 1709 researchgate.net
p-Nitrobenzaldehyde Nitro (NO₂) 1349 researchgate.net
3-Nitrobenzaldehyde Aromatic Ring 1600-1585, 1500-1400, 900-675 orgchemboulder.com
3-Nitrobenzaldehyde Nitro (NO₂) 1550-1475, 1365-1290 orgchemboulder.com
3-Nitrobenzaldehyde Aldehyde (C=O) 1760-1665 orgchemboulder.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For nitrobenzaldehyde isomers, the molecular ion peak is observed at an m/z value corresponding to its molecular weight. For example, p-nitrobenzaldehyde shows a molecular ion peak at m/z = 151. researchgate.net

The fragmentation patterns observed in the mass spectrum can provide valuable clues about the structure of the molecule. In the mass spectra of dichlorinated aromatic compounds, the presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for fragment ions containing chlorine. The fragmentation of dianilides of dichlorinated benzodithiophene and dithienothiophene dicarboxylic acids involves the cleavage of the C-N bond as a dominant pathway. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The UV-Vis spectra of nitrobenzaldehyde isomers are characterized by weak absorptions around 350 nm (n→π* transitions) and stronger absorptions around 250-300 nm (π→π* transitions). uni-muenchen.de The exact position and intensity of these bands can be influenced by the solvent and the substitution pattern on the aromatic ring. uni-muenchen.de For instance, the spectra of nitrobenzaldehyde isomers show moderate solvatochromic shifts. uni-muenchen.de These electronic transitions are crucial for understanding the photochemical behavior of these compounds. uni-muenchen.de

Table 4: UV-Vis Absorption Maxima for Nitrobenzaldehyde Isomers

Isomer Transition Wavelength (nm) Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
All Isomers n→π* ~350 ~100 uni-muenchen.de
All Isomers π→π* (arene) ~300 ~1000 uni-muenchen.de
All Isomers π→π* (nitro & benzene) ~250 ~10000 uni-muenchen.de

Note: The data is for the general class of nitrobenzaldehyde isomers and provides an expected range for the absorption maxima.

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive proof of molecular structure and insights into intermolecular interactions that govern the solid-state packing. nih.gov While specific crystallographic data for this compound is not prominently available in published literature, an analysis of the closely related compound, 2,4-dichlorobenzaldehyde (B42875) , offers significant insights into the anticipated molecular architecture.

A single-crystal X-ray diffraction study of 2,4-dichlorobenzaldehyde revealed that it crystallizes in the monoclinic space group P2₁/n. researchgate.net In this structure, the aldehyde group is observed to be slightly twisted relative to the benzene (B151609) ring. researchgate.net The crystal packing is stabilized by a network of weak C—H···O intermolecular interactions involving the aldehyde oxygen and hydrogen atoms from adjacent benzene rings. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of neighboring molecules contribute to the stability of the crystal lattice, with a reported centroid–centroid distance of 3.772 (1) Å. researchgate.net

Interactive Table: Crystallographic Data for 2,4-Dichlorobenzaldehyde

This table summarizes the crystallographic data obtained for the related compound, 2,4-dichlorobenzaldehyde. researchgate.net

ParameterValue
Chemical FormulaC₇H₄Cl₂O
Formula Weight175.01
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)13.100 (1)
b (Å)3.772 (1)
c (Å)15.332 (1)
β (°)113.797 (2)
Volume (ų)693.2 (3)
Z4
Temperature (K)100
Calculated Density (Mg m⁻³)1.677
RadiationMo Kα (λ = 0.71074 Å)
R-factor0.036

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are indispensable for the analysis of this compound, enabling its separation from starting materials, byproducts, and isomers, as well as the accurate assessment of its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective technique widely used to monitor the progress of reactions that synthesize or utilize this compound. It is also effective for preliminary purity checks. For nitroaromatic compounds, typical stationary phases include silica (B1680970) gel 60 F254 plates. The mobile phase, or eluent, is selected based on the polarity of the compounds to be separated. For related nitrobenzaldehydes, solvent systems such as hexane/ethyl acetate (B1210297) or hexane/dichloromethane in various ratios have proven effective. rsc.org After development, the separated spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the aromatic ring.

High-Performance Liquid Chromatography (HPLC): HPLC is a premier technique for the quantitative analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds.

Stationary Phase: A C18 (octadecylsilane) bonded silica column is typically employed, which separates compounds based on their hydrophobicity.

Mobile Phase: The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.comgoogle.comsielc.com The pH of the aqueous phase can be adjusted with acids like phosphoric acid or formic acid to ensure that ionizable groups are in a consistent protonation state, leading to sharp and reproducible peaks. sielc.comsielc.com

Detection: A Diode-Array Detector (DAD) or a variable wavelength UV detector is commonly used. google.com Nitrobenzaldehydes exhibit strong UV absorbance, and a detection wavelength around 240-260 nm is often optimal for analysis. google.com

Research on the separation of nitrobenzaldehyde isomers has shown that slight differences in their structure are sufficient to achieve baseline separation under optimized HPLC conditions, allowing for accurate quantification of each isomer in a mixture. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a definitive tool for identifying and quantifying volatile and thermally stable compounds like this compound.

Gas Chromatography (GC): In GC, the sample is vaporized and separated based on its boiling point and affinity for the stationary phase within a capillary column (e.g., a nonpolar HP-1 or a polar HP-INNOWax column). researchgate.net The temperature of the GC oven is typically programmed to ramp up, allowing for the sequential elution of compounds from the column.

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron impact). The resulting molecular ion and its characteristic fragmentation pattern form a mass spectrum, which serves as a "molecular fingerprint." For this compound (C₇H₃Cl₂NO₃), the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight (220.01 g/mol ), along with fragment ions resulting from the loss of groups like -CHO, -NO₂, or -Cl. researchgate.net This allows for unambiguous identification and differentiation from other components in a sample. bibliotekanauki.pl

Interactive Table: Exemplary Chromatographic Conditions for Nitroaromatic Compound Analysis

This table provides examples of conditions used for the analysis of related nitroaromatic compounds, which can serve as a starting point for developing methods for this compound.

TechniqueCompound TypeStationary PhaseMobile Phase / Carrier GasDetectionReference
TLC 3-NitrobenzaldehydeSilica GelHexane/Dichloromethane (1:1)UV Light rsc.org
HPLC Nitrobenzaldehyde IsomersC18 Column0.05mol/L Dipotassium hydrogen phosphate (B84403) (pH 7.5 with phosphoric acid) / Methanol (80:20)UV at 240 nm google.com
HPLC 2-NitrobenzaldehydeNewcrom R1 (Reverse Phase)Acetonitrile (MeCN), Water, and Phosphoric AcidUV/MS sielc.com
GC-MS p-NitrobenzaldehydeCapillary ColumnHeliumMS (EI) researchgate.net
GC-FID Nitrotoluene IsomersCapillary ColumnHeliumFID bibliotekanauki.pl

Emerging Research Directions and Future Perspectives for 2,4 Dichloro 3 Nitrobenzaldehyde Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of the functional groups on the 2,4-dichloro-3-nitrobenzaldehyde ring is a key area of research. Novel catalytic systems are being explored to achieve higher efficiency, selectivity, and sustainability in these reactions, particularly in the reduction of the nitro group and the transformation of the aldehyde.

Catalytic Hydrogenation: The selective reduction of the nitro group to an amine is a critical transformation, yielding 3-amino-2,4-dichlorobenzaldehyde, a versatile building block for heterocycle synthesis. While traditional methods exist, research is moving towards more advanced catalytic systems. Nickel-based catalysts, for instance, are gaining attention. Nickel is a less active catalyst for hydrodehalogenation compared to platinum group metals, which allows for the selective hydrogenation of a nitro group without removing the chlorine atoms under controlled conditions. mdpi.com Studies on the hydrogenation of 4-chloronitrobenzene have shown that Ni/SiO2 or Ni/Al2O3 catalysts can selectively produce 4-chloroaniline. mdpi.com Similarly, nickel nanoparticles supported on materials like clay have demonstrated high selectivity in the hydrogenation of halonitrobenzenes. acs.org The development of nickel catalysts derived from layered double hydroxides is also a promising route, allowing for the creation of highly dispersed nickel particles active in hydrogenation reactions. mdpi.com

Photocatalysis: Visible-light photocatalysis offers a green alternative for nitroaromatic reduction. researchgate.net Systems using dye-sensitized TiO2 in conjunction with transition metal nanoparticles have been shown to reduce nitrobenzenes to anilines using green light. researchgate.net Another promising approach involves composite semiconductor photocatalysts, such as CdS quantum dots sensitized on TiO2. researchgate.net In such systems, visible light irradiation excites the CdS, which then injects electrons into the TiO2, facilitating the reduction of compounds like o-chloronitrobenzene. researchgate.net This methodology could be adapted for the selective reduction of this compound, offering a mild and environmentally friendly reaction pathway.

The table below summarizes emerging catalytic systems applicable to the transformation of substituted nitroaromatics.

Catalyst SystemTarget TransformationKey Advantages & FindingsRelevant Analogs Studied
Nickel-based Catalysts (e.g., Ni/SiO₂, Ni/Al₂O₃) Selective Nitro Group ReductionHigh selectivity for nitro reduction over hydrodehalogenation; uses earth-abundant metal. mdpi.com4-chloronitrobenzene, halonitroaromatics. mdpi.comacs.org
Photocatalysts (e.g., Dye-sensitized TiO₂, CdS/TiO₂) Selective Nitro Group ReductionUtilizes visible light, enabling mild reaction conditions; green and sustainable approach. researchgate.netresearchgate.neto-chloronitrobenzene, nitrobenzenes. researchgate.netresearchgate.net
Rhodium Complexes (e.g., [Rh(COD)Cl]₂) Aldehyde-directed C-H AnnulationEnables construction of complex polycyclic frameworks via C-H activation. acs.orgIndolecarbaldehydes. acs.org

Integration of Flow Chemistry for Scalable and Sustainable Synthesis

The synthesis of nitroaromatic compounds, often involving highly exothermic and hazardous nitration reactions, is particularly well-suited for the application of flow chemistry. ewadirect.comvapourtec.com Continuous flow reactors offer superior control over reaction parameters such as temperature and stoichiometry, which minimizes the risk of runaway reactions and improves product selectivity and yield. ewadirect.comvapourtec.com

The synthesis of dichloronitrobenzene isomers has been successfully demonstrated in continuous-flow systems. For example, the nitration of o-dichlorobenzene to produce 3,4-dichloronitrobenzene (B32671) has been achieved in a micropacked-bed reactor, completing the reaction within seconds with high selectivity under adiabatic conditions. scispace.com Such a setup enhances safety and efficiency, providing a model for the industrial-scale production of this compound's precursors. scispace.com

Furthermore, subsequent transformations of the nitro group can also be performed efficiently in flow. A metal-free reduction of aromatic nitro derivatives to primary amines using trichlorosilane (B8805176) has been developed under continuous-flow conditions, demonstrating high yields and short reaction times without the need for extensive purification. beilstein-journals.org This approach is scalable and applicable to a wide range of substrates, including those bearing aldehyde functional groups, making it highly relevant for the conversion of this compound to its amino derivative. beilstein-journals.org The use of packed-bed column reactors with heterogeneous catalysts is another strategy for achieving high-yielding production in flow systems. nih.gov

Flow Chemistry ApplicationReaction TypeAdvantages
Nitration in Microreactors Synthesis of precursorEnhanced safety for exothermic reactions, precise temperature control, improved yield and selectivity. ewadirect.comvapourtec.comscispace.combeilstein-journals.org
Metal-Free Nitro Reduction Functional group transformationMild conditions, high yields, short reaction times, scalability, no heavy metal catalysts. beilstein-journals.org
Heterogeneous Catalysis in Packed-Bed Reactors Functional group transformationHigh durability and productivity, use of inexpensive catalysts. nih.gov

Exploration of Unique Reaction Pathways Enabled by the Dichloro-Nitro Substitution Pattern

The specific arrangement of substituents on the this compound ring dictates its reactivity and opens avenues for unique chemical transformations. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's behavior in nucleophilic aromatic substitution (SNAr) and directs the formation of new products.

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic ring towards nucleophilic attack. In related systems like 1,2-dichloro-4-nitrobenzene, nucleophilic substitution preferentially occurs at the chlorine position that is para to the nitro group, as the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group. stackexchange.com For this compound, the nitro group is ortho and para to the two chlorine atoms, respectively. This positioning strongly activates the C4-chlorine for SNAr, allowing for the selective introduction of various nucleophiles (e.g., alkoxides, amines, thiols) at this position. This regioselectivity provides a reliable method for synthesizing a diverse library of 4-substituted-2-chloro-3-nitrobenzaldehyde derivatives.

Heterocycle Synthesis: The reactive aldehyde group, combined with the potential to convert the nitro group into an amine, makes this compound a powerful precursor for constructing heterocyclic systems. researchgate.netrsc.org For instance, reduction of the nitro group followed by condensation reactions involving the newly formed amine and the existing aldehyde could lead to intramolecular cyclizations. Furthermore, the selective substitution of the C4-chlorine can be followed by intramolecular cyclization reactions to form benzo-annelated sulfur-containing heterocycles, as demonstrated with related trinitrobenzonitriles. rsc.org

Aldehyde-Directed Reactions: The aldehyde group itself can act as a directing group in modern transition-metal-catalyzed reactions. acs.org For example, rhodium-catalyzed C-H activation directed by an aldehyde has been used to construct complex polycyclic indole (B1671886) derivatives. acs.org Applying this concept to this compound could enable novel annulation reactions at the C5 position of the benzene (B151609) ring, leading to complex fused-ring systems that are otherwise difficult to access.

Application in Complex Molecule Synthesis and Advanced Material Science

The derivatives of this compound are valuable intermediates in the synthesis of complex organic molecules and functional materials.

Pharmaceutical and Agrochemical Synthesis: Nitrobenzaldehydes are crucial starting materials for a wide range of biologically active compounds. nih.govvandvpharma.com For example, 3-nitrobenzaldehyde (B41214) is a key intermediate in the synthesis of second-generation dihydropyridine (B1217469) calcium channel blockers like nitrendipine (B1678957) and nilvadipine. ijpsonline.com The unique substitution pattern of this compound makes it a candidate for the synthesis of novel pharmaceutical and agrochemical agents, where the specific arrangement of chloro and nitro groups can be crucial for biological activity. nih.gov The reduction of the nitro group to an amine yields an aniline (B41778) derivative that can be further elaborated into various complex structures. google.com

Advanced Materials: The electron-deficient nature of the this compound ring suggests its potential use in the development of materials with specific electronic or optical properties. Nitroaromatic compounds serve as precursors for dyes, polymers, and other functional materials. nih.govnih.gov Recent research has shown that complex heterocyclic structures derived from aldehyde-bearing precursors can exhibit interesting photophysical properties. For example, a spiro[furan-2,2′-indoline]-3′,5-dione, synthesized from a cyclopenta[b]indol-1(4H)-one, displayed blue or green emission, indicating potential applications in organic light-emitting diodes (OLEDs) or fluorescent probes. acs.org The unique electronic properties conferred by the dichloro-nitro substitution pattern could be harnessed to create novel dyes or functional polymers. researchgate.net

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, aldehyde proton at δ ~10 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

How can crystallographic data for this compound be refined using SHELX software?

Q. Advanced

  • Data Collection : High-resolution X-ray diffraction (single crystal, Mo-Kα radiation) .
  • Structure Solution : Use SHELXD for phase problem resolution via direct methods .
  • Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. Validate with R-factor (<0.05) and residual electron density maps .

How do researchers resolve contradictions in spectroscopic data for nitro-aromatic compounds?

Q. Advanced

  • Cross-Validation : Compare NMR/IR data with computational predictions (DFT calculations for expected chemical shifts) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments .
  • Crystallographic Correlation : Align spectroscopic results with X-ray-derived bond lengths/angles to verify substituent positions .

What strategies are effective in identifying and quantifying synthetic byproducts?

Q. Advanced

  • LC-MS : High-resolution mass spectrometry to detect low-abundance impurities (e.g., dichlorinated isomers) .
  • TLC Monitoring : Track reaction progress to halt at optimal conversion points .
  • GC-MS : Analyze volatile byproducts (e.g., nitroso derivatives) using DB-5 capillary columns .

How can the biological activity of this compound be systematically evaluated?

Q. Advanced

  • In Vitro Assays : Screen for antimicrobial activity via broth microdilution (MIC against E. coli, S. aureus) .
  • Enzyme Inhibition : Test interactions with cytochrome P450 isoforms using fluorometric assays .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) to assess IC₅₀ values .

What computational methods predict the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces for electrophilic sites .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. ethanol) on reaction pathways .

How does the compound’s stability vary under different storage conditions?

Q. Advanced

  • Thermal Stability : TGA/DSC analysis (decomposition onset >150°C) .
  • Photodegradation : UV-Vis monitoring (λ = 300–400 nm) under accelerated light exposure to assess nitro group stability .
  • Hygroscopicity : Karl Fischer titration to measure moisture uptake in humid environments .

What are the challenges in scaling up laboratory synthesis to pilot-scale production?

Q. Advanced

  • Exothermic Control : Use jacketed reactors with cooling systems to manage nitration/chlorination exotherms .
  • Solvent Recovery : Distillation loops for ethanol/dichloromethane reuse to reduce costs .
  • Safety Protocols : Implement inert gas purging to prevent explosive intermediate accumulation .

How can researchers leverage this compound in designing novel pharmaceutical intermediates?

Q. Advanced

  • Schiff Base Formation : React with amines (e.g., hydrazine) to generate bioactive imines for antiviral screening .
  • Cross-Coupling Catalysis : Suzuki-Miyaura reactions with aryl boronic acids to create polyhalogenated biaryls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichloro-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2,4-Dichloro-3-nitrobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.